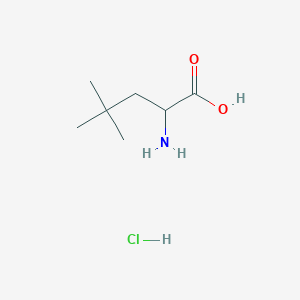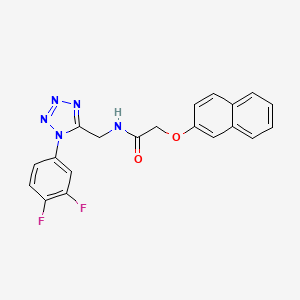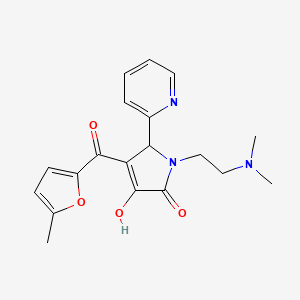![molecular formula C12H9ClF3N3O B2768738 4-{[(2-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-69-2](/img/structure/B2768738.png)
4-{[(2-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic molecule with the molecular formula C12H9ClF3N3O and a molecular weight of 303.67 . It is a complex structure that includes a pyrazolone ring, a trifluoromethyl group, and a 2-chlorobenzyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, involving several functional groups. The core structure is a pyrazolone ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Attached to this ring are a trifluoromethyl group (-CF3), and a 2-chlorobenzyl group .Aplicaciones Científicas De Investigación
Antihyperglycemic Agents
- A study on the synthesis and structure-activity relationship (SAR) of similar pyrazolone compounds revealed potent antihyperglycemic agents in diabetic mice models. These compounds, through structural modifications, showcased a significant reduction in plasma glucose levels, attributed to the selective inhibition of renal tubular glucose reabsorption, without affecting intestinal glucose absorption. This suggests their potential in the development of new antidiabetic medications (Kees et al., 1996).
Antimicrobial Activities
- Novel derivatives of pyrazole and pyrazolone have been synthesized and evaluated for their antimicrobial properties. These compounds were characterized by various spectroscopic analyses and showed potential as antimicrobial agents, indicating their importance in the search for new antimicrobial compounds (Al‐Azmi & Mahmoud, 2020).
Synthetic Methodologies
- Research into the synthesis of fluorinated pyrazoles, including 3-amino-4-fluoropyrazoles, highlights the interest in such compounds as building blocks in medicinal chemistry. The study presented a synthetic strategy for these compounds, which could be applicable to the synthesis and further functionalization of compounds like 4-{[(2-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (Surmont et al., 2011).
Crystallographic Studies
- Crystallographic and spectroscopic investigations of Schiff base ligands related to pyrazolone derivatives have been conducted to understand their structural and tautomeric equilibria. Such studies provide valuable insights into the molecular structures of these compounds, which are critical for their applications in various scientific fields (Hayvalı et al., 2010).
Catalytic Applications
- The use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of pyrazol-5-ol derivatives through condensation reactions highlights innovative approaches to chemical synthesis. Such methodologies offer advantages like excellent yields, simple procedures, and eco-friendly conditions, potentially applicable to the synthesis and functionalization of the compound (Karimi-Jaberi et al., 2012).
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)methyliminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O/c13-9-4-2-1-3-7(9)5-17-6-8-10(12(14,15)16)18-19-11(8)20/h1-4,6H,5H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELYTFZILZCEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=CC2=C(NNC2=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2768657.png)
![2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2768666.png)



![N-(3,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768672.png)
![(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2768673.png)
![ethyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2768674.png)
![2-Chloro-N-[2-fluoro-6-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2768675.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2768676.png)
![[1-[3,5-bis(trifluoromethyl)phenyl]-5-[(E)-2-(dimethylamino)ethenyl]triazol-4-yl]-pyridin-4-ylmethanone](/img/structure/B2768677.png)
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2768678.png)